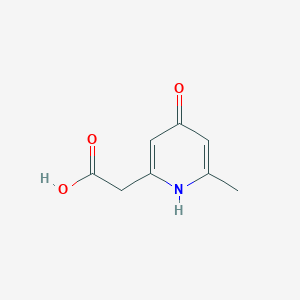
(4-Hydroxy-6-methylpyridin-2-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxy-6-methylpyridin-2-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxyl group at the 4th position, a methyl group at the 6th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-6-methylpyridin-2-YL)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-6-methylpyridine with bromoacetic acid under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-hydroxy-6-methylpyridine in a suitable solvent such as ethanol.
- Add bromoacetic acid to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the mixture and acidify with hydrochloric acid to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxy-6-methylpyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-oxo-6-methylpyridin-2-YL)acetic acid, while reduction may produce 4-hydroxy-6-methylpyridin-2-YL)ethanol.
Applications De Recherche Scientifique
(4-Hydroxy-6-methylpyridin-2-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4-Hydroxy-6-methylpyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-methylpyridine: Similar structure but lacks the acetic acid moiety.
6-Methylpyridin-2-YL)acetic acid: Similar structure but lacks the hydroxyl group.
4-Hydroxy-6-methylpyridine: Similar structure but lacks the acetic acid moiety.
Uniqueness
(4-Hydroxy-6-methylpyridin-2-YL)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyl and acetic acid groups allows for diverse interactions and applications that are not possible with the similar compounds listed above.
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
2-(6-methyl-4-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-2-7(10)3-6(9-5)4-8(11)12/h2-3H,4H2,1H3,(H,9,10)(H,11,12) |
Clé InChI |
QJFXNVUDALGETR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C=C(N1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13435222.png)
![7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one](/img/structure/B13435230.png)
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13435236.png)

![3-Chlorofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13435245.png)
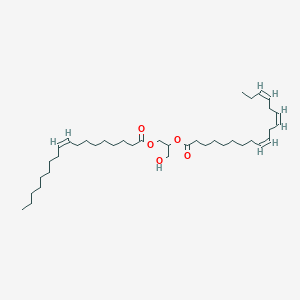

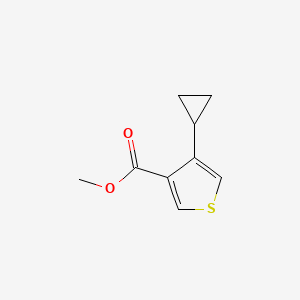
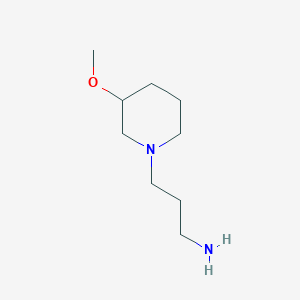
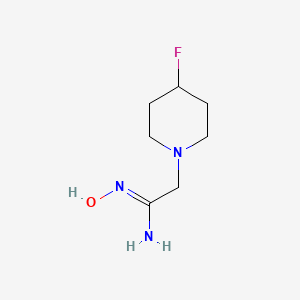
![[1,2'-Binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13435271.png)
![[1-(Propan-2-yl)cyclopentyl]methanamine](/img/structure/B13435273.png)

![2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one](/img/structure/B13435292.png)
